Physicochemical Differentiation: Lipophilicity (LogP) and Topological Polar Surface Area (TPSA)
5‑Fluoro‑3‑methyl‑2‑nitroaniline exhibits a calculated XLogP3 of 2.1 and a topological polar surface area (TPSA) of 71.8 Ų . In contrast, the des‑methyl analog 5‑fluoro‑2‑nitroaniline (CAS 2369‑11‑1) has a lower calculated logP (∼1.6) and a TPSA of ∼71.8 Ų (identical due to same hydrogen‑bonding groups) but lacks the methyl‑induced steric shielding . Similarly, the des‑fluoro analog 3‑methyl‑2‑nitroaniline (CAS 601‑87‑6) has a higher logP (∼2.3) and a TPSA of 71.8 Ų . The intermediate logP value of 2.1 for 5‑fluoro‑3‑methyl‑2‑nitroaniline represents a balanced lipophilic/hydrophilic profile that is often desirable for blood‑brain barrier permeability and oral bioavailability in drug candidates, whereas the extremes of the analogs may require additional structural optimization.
| Evidence Dimension | Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.1; TPSA = 71.8 Ų |
| Comparator Or Baseline | 5‑Fluoro‑2‑nitroaniline (LogP ≈ 1.6, TPSA = 71.8 Ų); 3‑Methyl‑2‑nitroaniline (LogP ≈ 2.3, TPSA = 71.8 Ų) |
| Quantified Difference | ΔLogP ≈ +0.5 vs. 5‑fluoro‑2‑nitroaniline; ΔLogP ≈ −0.2 vs. 3‑methyl‑2‑nitroaniline |
| Conditions | Calculated values from vendor and database entries (no experimental determination) |
Why This Matters
The specific logP value of 2.1 falls within the typical range for CNS‑penetrant small molecules, enabling direct prioritization of this intermediate for neuroscience or anti‑infective programs where balanced permeability is critical.
